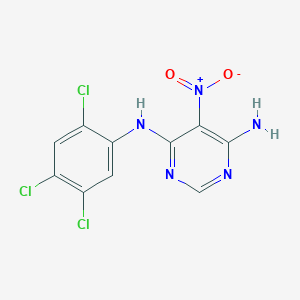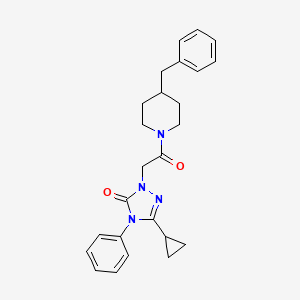
5-氯-2-(1H-吡咯-1-基)苯胺
描述
科学研究应用
化学结构和性质
5-chloro-2-(1H-pyrrol-1-yl)aniline 及其异构体形式已对其化学结构和性质进行了研究。例如,Su 等人(2013 年)研究了具有碱性亚氨基吡咯结构的异构体化合物,重点关注平面主链和分子相互作用,如氢键和 C-H···π 相互作用,这些相互作用对于理解此类化合物在各种反应和应用中的行为至关重要 (Su、Wang、Liu 和 Li,2013)。
聚合物合成和特性
该化合物与聚合物化学领域相关。例如,Blinova 等人(2007 年)研究了与 5-chloro-2-(1H-pyrrol-1-yl)aniline 密切相关的吡咯的氧化及其对聚苯胺和聚吡咯合成的影响。由于导电性和在各种电子设备中潜在的用途,这些聚合物具有重要的应用 (Blinova、Stejskal、Trchová、Prokeš 和 Omastová,2007)。
有机合成中的催化
5-chloro-2-(1H-pyrrol-1-yl)aniline 在催化中发挥作用。例如,Altman 等人(2008 年)发现吡咯-2-羧酸(一种相关化合物)是铜催化反应的有效配体。这证明了 5-chloro-2-(1H-pyrrol-1-yl)aniline 衍生物在促进各种有机合成过程中的潜力 (Altman、Anderson 和 Buchwald,2008)。
材料科学和纳米技术
在材料科学和纳米技术中,已经对吡咯和苯胺衍生物在纳米复合材料中的整合进行了研究。例如,Dhibar 等人(2015 年)探索了氯化铜掺杂聚(苯胺-共-吡咯)/多壁碳纳米管纳米复合材料的合成。此类材料在高性能超级电容器电极材料中具有广阔的应用前景,表明 5-chloro-2-(1H-pyrrol-1-yl)aniline 衍生物在先进储能技术中具有显著潜力 (Dhibar、Bhattacharya、Hatui 和 Das,2015)。
生物传感器应用
该化合物及其衍生物也已针对生物传感器应用进行了研究。Ayranci 等人(2015 年)对噻吩基吡咯衍生物(与 5-chloro-2-(1H-pyrrol-1-yl)aniline 密切相关)的生物传感能力进行了研究。此类化合物中胺基的位置显着影响其光电化学性质和生物传感能力,证明了其在开发先进生物传感器方面的潜力 (Ayranci、Soğancı、Guzel、Demirkol、Ak 和 Timur,2015)。
作用机制
Target of Action
It has been used in the synthesis of pyrrolo[1,2-a]quinoxalines , suggesting that it may interact with enzymes or receptors involved in this pathway.
Mode of Action
5-chloro-2-(1H-pyrrol-1-yl)aniline participates in a copper (II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through carbon-carbon bond cleavage and new carbon-carbon and carbon-nitrogen bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
Its role in the synthesis of pyrrolo[1,2-a]quinoxalines suggests that it may influence pathways involving these compounds.
Result of Action
Its involvement in the synthesis of pyrrolo[1,2-a]quinoxalines suggests that it may contribute to the biological activities associated with these compounds.
属性
IUPAC Name |
5-chloro-2-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLODLNAJXRMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15814-76-3 | |
| Record name | 15814-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

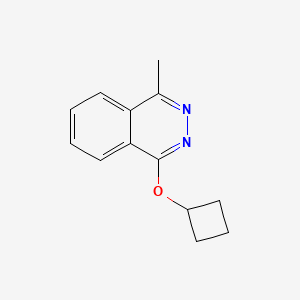


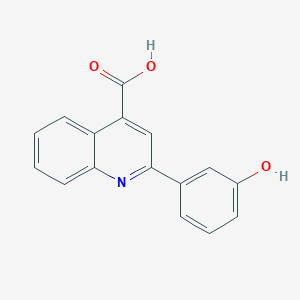
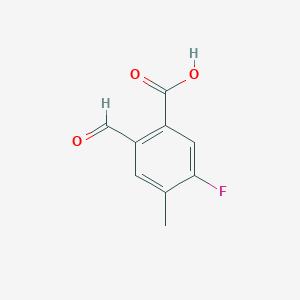
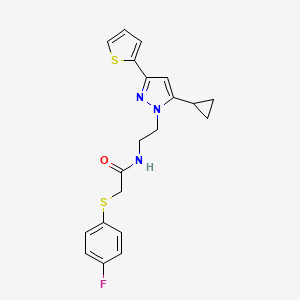
![2-[{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2689427.png)
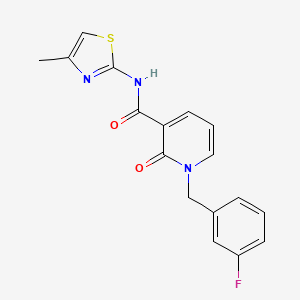
![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2689429.png)
![1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B2689431.png)

